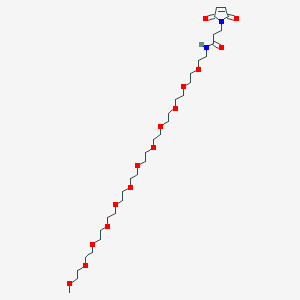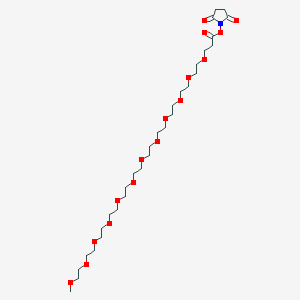
m-PEG8-Succinimidylcarbonat
Übersicht
Beschreibung
M-PEG8-succinimidyl carbonate is a PEG-based PROTAC linker . It is specifically designed for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .
Synthesis Analysis
M-PEG8-succinimidyl carbonate can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of m-PEG8-succinimidyl carbonate is C22H39NO13 . Its molecular weight is 525.54 .Chemical Reactions Analysis
The succinimidyl carbonate group in m-PEG8-succinimidyl carbonate is a good leaving group and commonly reacts with amine nucleophiles .Physical And Chemical Properties Analysis
The molecular weight of m-PEG8-succinimidyl carbonate is 525.6 g/mol . It has a chemical formula of C22H39NO13 .Wissenschaftliche Forschungsanwendungen
Gezielte Protein-Degradation
m-PEG8-Succinimidylcarbonat wird hauptsächlich bei der Synthese von PROTACs (Proteolyse-Targeting-Chimären) {svg_1}. PROTACs sind bifunktionale Moleküle, die eine E3-Ubiquitinligase an ein Zielprotein rekrutieren, was zur Ubiquitinierung des Proteins und anschließendem Abbau durch das Proteasom führt {svg_2}. Dieser Ansatz ist besonders nützlich für die gezielte Ansprache von „nicht-medikamentösen“ Proteinen, die keine enzymatische Aktivität oder eine leicht angreifbare aktive Stelle aufweisen.
Arzneimittelentwicklung
In der Arzneimittelentwicklung erleichtert this compound die Anbindung von PEG-Ketten an pharmakologisch aktive Verbindungen {svg_3}. Dieser PEG-Modifikationsvorgang kann die Löslichkeit, Stabilität und Halbwertszeit von therapeutischen Wirkstoffen verbessern, wodurch sie in klinischen Anwendungen effektiver werden. Die Fähigkeit des Linkers, stabile Amidbindungen mit primären Aminen zu bilden, stellt sicher, dass die Arzneimittelkonjugate robust und für die In-vivo-Anwendung geeignet sind.
Nanopartikel-Oberflächenmodifikation
Die hydrophile Natur von this compound macht es ideal für die Modifikation der Oberfläche von Nanopartikeln {svg_4}. Durch die Anbindung von PEG-Ketten an Nanopartikel können Forscher ihre Biokompatibilität und Zirkulationszeit im Blutkreislauf verbessern. Diese Modifikation trägt auch dazu bei, dem Immunsystem auszuweichen, wodurch das Risiko einer Clearance reduziert wird und die Nanopartikel ihre Nutzlast effektiver abgeben können.
Medizinische Gerätebeschichtung
This compound wird verwendet, um medizinische Geräte wie Stents und Katheter zu beschichten, um ihre Leistung und Biokompatibilität zu verbessern {svg_5}. Die PEG-Beschichtung reduziert die Proteinadsorption und Zellanhaftung, wodurch das Risiko von Thrombose und Infektionen minimiert wird. Diese Anwendung ist entscheidend, um sicherzustellen, dass medizinische Geräte im Körper sicher und effektiv funktionieren.
Gezielte Arzneimittelverabreichung
Die Fähigkeit des Linkers, mit primären Aminen zu reagieren, ermöglicht die Herstellung von gezielten Arzneimittelverabreichungssystemen {svg_6}. Durch die Konjugation von Arzneimitteln mit Molekülen, die eine Affinität zu bestimmten Zelltypen oder Geweben haben, kann this compound verwendet werden, um Arzneimittel an den gewünschten Ort zu leiten, wodurch die Wirksamkeit erhöht und Nebenwirkungen reduziert werden.
Biokonjugation für die Bildgebung
Im Bereich der medizinischen Bildgebung wird this compound verwendet, um bildgebende Agenzien an Targeting-Moleküle zu koppeln {svg_7}. Diese Biokonjugation ermöglicht es den bildgebenden Agenzien, sich in bestimmten Geweben oder Tumoren anzureichern, wodurch der Kontrast und die Klarheit von Bildern, die mit Techniken wie MRT oder PET-Scans gewonnen werden, verbessert werden.
Wirkmechanismus
Zukünftige Richtungen
The use of m-PEG8-succinimidyl carbonate in the synthesis of PROTACs represents a promising approach for the development of targeted therapy drugs . The hydrophilic PEG linker increases the water solubility properties of the compound , which could have significant implications for drug delivery and bioavailability in future research.
Biochemische Analyse
Biochemical Properties
m-PEG8-succinimidyl carbonate plays a crucial role in biochemical reactions by acting as a linker that connects two different ligands. One ligand targets an E3 ubiquitin ligase, while the other targets a specific protein of interest. This compound interacts with enzymes, proteins, and other biomolecules through its succinimidyl carbonate group, which reacts with primary amines on proteins and peptides to form stable amide bonds . This interaction is essential for the formation of PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins.
Cellular Effects
m-PEG8-succinimidyl carbonate influences various cellular processes by facilitating the degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by targeting proteins for ubiquitination and subsequent degradation . The selective degradation of proteins can lead to changes in cell function, including alterations in cell cycle progression, apoptosis, and other critical cellular processes.
Molecular Mechanism
The molecular mechanism of m-PEG8-succinimidyl carbonate involves its role as a linker in PROTACs. This compound binds to primary amines on proteins and peptides through its succinimidyl carbonate group, forming stable amide bonds . The resulting PROTAC molecule can then recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and degradation by the proteasome. This process effectively reduces the levels of the target protein, thereby modulating its activity and function within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG8-succinimidyl carbonate can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup . In vitro and in vivo studies have shown that m-PEG8-succinimidyl carbonate can maintain its activity over extended periods, although degradation products may accumulate and influence cellular responses.
Dosage Effects in Animal Models
The effects of m-PEG8-succinimidyl carbonate in animal models can vary with different dosages. At lower doses, this compound can effectively facilitate the degradation of target proteins without causing significant toxicity . At higher doses, m-PEG8-succinimidyl carbonate may exhibit toxic or adverse effects, including off-target protein degradation and disruption of normal cellular processes. Threshold effects have been observed, where the efficacy of protein degradation increases with dosage up to a certain point, beyond which toxicity becomes a concern.
Metabolic Pathways
m-PEG8-succinimidyl carbonate is involved in metabolic pathways related to protein degradation. This compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and subsequent degradation of target proteins . The presence of m-PEG8-succinimidyl carbonate can influence metabolic flux and metabolite levels by modulating the activity of specific proteins within these pathways.
Transport and Distribution
Within cells and tissues, m-PEG8-succinimidyl carbonate is transported and distributed through interactions with transporters and binding proteins. This compound can localize to specific cellular compartments, where it exerts its effects on target proteins . The distribution of m-PEG8-succinimidyl carbonate can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of m-PEG8-succinimidyl carbonate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other cellular compartments, where it interacts with target proteins and facilitates their degradation . The activity and function of m-PEG8-succinimidyl carbonate are closely tied to its subcellular localization, as this determines its accessibility to target proteins and the ubiquitin-proteasome system.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO13/c1-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-22(26)36-23-20(24)2-3-21(23)25/h2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBOFEYHJAHPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)








